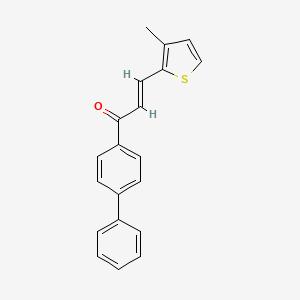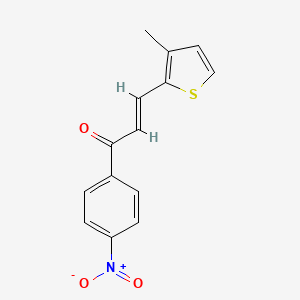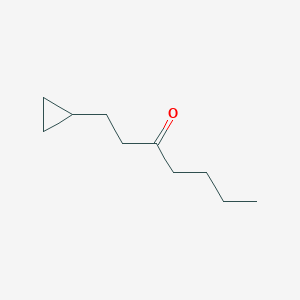
1-Cyclopropyl-3-heptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-heptanone (1-CPH) is an organic compound that has been studied for various applications in the scientific field. It is a cyclopropyl ketone, a type of cyclic compound that has a three-membered ring with a carbonyl group attached to the ring. 1-CPH has been studied for its potential uses in synthesis, scientific research applications, biochemical and physiological effects, and laboratory experiments.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-heptanone is not well understood. However, it is believed to interact with proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1-Cyclopropyl-3-heptanone has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of various drugs and other compounds.
Biochemical and Physiological Effects
1-Cyclopropyl-3-heptanone has been studied for its potential biochemical and physiological effects. It has been shown to interact with proteins and enzymes in the body, leading to a variety of effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. In addition, 1-Cyclopropyl-3-heptanone has been shown to interact with the enzyme cytochrome P450, leading to increased levels of certain drugs in the body.
Advantages and Limitations for Lab Experiments
1-Cyclopropyl-3-heptanone has several advantages for laboratory experiments, including its low toxicity, low cost, and ease of synthesis. In addition, it is relatively stable and has a wide range of applications in various fields. However, 1-Cyclopropyl-3-heptanone also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
1-Cyclopropyl-3-heptanone has a wide range of potential applications in various fields, and there are many potential future directions for its use. For example, it could be used in the synthesis of pharmaceuticals, pesticides, and fragrances. In addition, it could be used in drug delivery systems, as a therapeutic agent, or as a diagnostic tool. Furthermore, 1-Cyclopropyl-3-heptanone could be used to study the interactions between proteins and enzymes in the body, which could lead to a better understanding of how certain drugs and other compounds interact with the body. Finally, 1-Cyclopropyl-3-heptanone could be used to study the effects of environmental pollutants on the body, which could lead to a better understanding of how to protect against the harmful effects of pollution.
Synthesis Methods
1-Cyclopropyl-3-heptanone is synthesized using a variety of methods, including cyclopropanation, a reaction that involves the formation of a cyclopropane ring from an alkene. Cyclopropanation is typically performed using a metal-catalyzed reaction, with one of the most common catalysts being copper. In addition, 1-Cyclopropyl-3-heptanone can be synthesized using a process known as intramolecular cyclization, which involves the formation of a cyclic compound from a linear precursor. This type of reaction is typically performed using a metal-catalyzed reaction, with palladium being the most common catalyst.
Scientific Research Applications
1-Cyclopropyl-3-heptanone has been studied for its potential applications in scientific research. It has been used in a variety of fields, including chemistry, biology, and medicine. For example, it has been used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and fragrances. In addition, 1-Cyclopropyl-3-heptanone has been studied for its potential use in drug delivery systems and as a potential therapeutic agent.
properties
IUPAC Name |
1-cyclopropylheptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-10(11)8-7-9-5-6-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUHHNXSKBAOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-heptanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

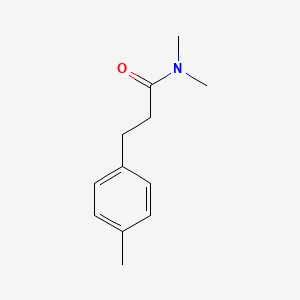
![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)
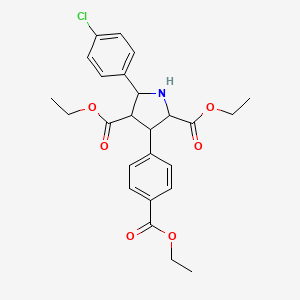
![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)
![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)
![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)
![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)
![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)

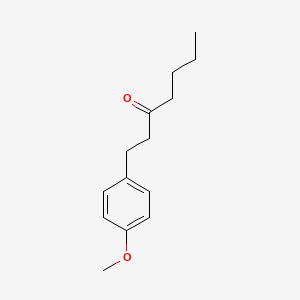
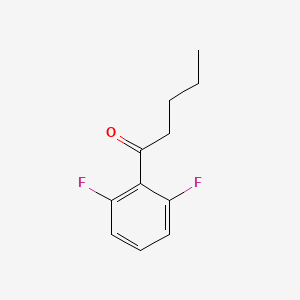
![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
